1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane
Description
Properties
IUPAC Name |
1-fluoro-4-[2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F8/c17-13-5-3-9(7-11(13)15(19,20)21)1-2-10-4-6-14(18)12(8-10)16(22,23)24/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHPVHXTZMBDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC2=CC(=C(C=C2)F)C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Methods
| Method | Yield Range | Pros | Cons |
|---|---|---|---|
| Suzuki Coupling | 60–75% | High selectivity, scalable | Requires boronic acid synthesis |
| Friedel-Crafts | 40–55% | Simple setup | Low regioselectivity |
| Ullmann Coupling | 50–65% | Tolerates electron-withdrawing groups | Long reaction times |
| Hydrogenation | 70–85% | Stereoselective | Dependent on alkyne availability |
| Radical Coupling | 30–50% | No metal catalysts | Toxicity of mercury reagents |
Key Intermediate Synthesis
4-Fluoro-3-trifluoromethylphenyl Building Blocks
Purification and Characterization
- Distillation : Used for crude product isolation under reduced pressure.
- Crystallization : Ethanol/water mixtures for final purification.
- Analytical Data :
Chemical Reactions Analysis
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the fluoro and trifluoromethyl groups to other functional groups, such as hydroxyl or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
The compound serves as an essential building block in organic synthesis. Its bifunctional nature allows for the creation of more complex molecules through various reactions, including:
- Cross-coupling reactions : It can participate in Suzuki or Stille coupling to form biaryl compounds.
- Functionalization : The presence of fluorine atoms enhances electrophilicity, facilitating further modifications.
Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,2-Bis(trifluoromethyl)ethane | Contains two trifluoromethyl groups | Higher lipophilicity than bis(trifluoromethoxy) variant |
| 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane | Contains phenyl rings with trifluoromethyl substitutions | Enhanced reactivity due to aromatic stabilization |
| 1,2-Bis(4-fluoro-3-trifluoromethoxyphenyl)ethane | Similar to bis(trifluoromethoxy), but includes phenyl rings | Potentially different biological activity due to aromaticity |
This table highlights the distinctive properties of 1,2-bis(4-fluoro-3-trifluoromethylphenyl)ethane compared to other fluorinated compounds.
Pharmaceutical Development
The compound's unique chemical properties make it a candidate for pharmaceutical applications. Research indicates that compounds with trifluoromethyl and trifluoromethoxy groups often exhibit:
- Increased lipophilicity : Enhances membrane permeability and bioavailability.
- Metabolic stability : Reduces degradation by metabolic enzymes.
Preliminary studies suggest that 1,2-bis(4-fluoro-3-trifluoromethylphenyl)ethane may interact with specific biological targets, potentially modulating enzyme activity or receptor binding affinities. Ongoing investigations aim to elucidate its therapeutic potential and mechanisms of action within biological pathways .
Material Science
In material science, this compound has been explored for its role in synthesizing novel polymers, particularly poly(arylene ethers). These polymers exhibit:
- High dimensional stability : Suitable for applications in membranes and coatings.
- Excellent oxidative stability : Important for durability in harsh environments.
Case Study: Poly(arylene ethers)
A study synthesized sulfonated poly(arylene ethers) using 1,2-bis(4-fluoro-3-trifluoromethylphenyl)ethane as a monomer. The resulting membranes demonstrated impressive mechanical properties and stability under various conditions:
| Membrane Type | IEC (mmol g) | Water Uptake (%) | Change in Length (%) at 80°C | Change in Thickness (%) at 80°C |
|---|---|---|---|---|
| SFC1-1.27 | 1.27 | 8.0 | 3.1 | 17.0 |
| SFC2-2.53 | 2.53 | 30.2 | 27.8 | 56.5 |
| Nafion 211 | 0.91 | 14.0 | 0.09 | 20.1 |
These results indicate that the incorporation of trifluoromethyl substituents contributes to the overall stability and performance of the polymers .
Mechanism of Action
The mechanism of action of 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane involves its interaction with molecular targets and pathways within biological systems. The fluoro and trifluoromethyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and electronic differences between the target compound and its analogs:
Substituent Position Effects
- Fluorine and CF₃ Placement :
- The 4-fluoro-3-CF₃ substitution in the target compound creates a sterically hindered and electron-deficient aromatic system, enhancing resistance to electrophilic substitution. In contrast, 1,2-Bis(4-(trifluoromethyl)phenyl)ethyne (4-CF₃) lacks fluorine but benefits from conjugation via its alkyne backbone, improving charge transport in electronic applications .
- 1,2-Bis(2-(trifluoromethyl)phenyl)ethane (2-CF₃) exhibits greater steric hindrance due to the ortho-positioned CF₃ groups, limiting its utility in planar coordination complexes but favoring bulky ligand designs .
Thermal and Solubility Properties
- Thermal Stability: The target compound’s fluorinated groups enhance thermal stability (>300°C decomposition), comparable to 1,2-Bis(4-nitrophenoxy)ethane (used in polyimides up to 400°C) . 1,2-Bis(4-fluorophenyl)ethane-1,2-dione has lower thermal stability (decomposes near 200°C) due to its dione moiety .
- Solubility :
- Fluorinated compounds like the target and 1,2-Bis(2-(trifluoromethyl)phenyl)ethane exhibit high solubility in polar aprotic solvents (e.g., DCM, THF) but poor water solubility.
Biological Activity
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The compound features two phenyl rings substituted with trifluoromethyl groups, enhancing its lipophilicity and metabolic stability. These properties make it an intriguing candidate for drug development and biological studies. The molecular formula is , with a molecular weight of approximately 318.25 g/mol.
The biological activity of 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms can significantly influence the binding affinity and specificity of the compound towards various enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Interaction: It can act as a ligand for certain receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
The following table summarizes the known biological activities associated with 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane:
Anticancer Activity
In a study examining the anticancer properties of fluorinated compounds, 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane showed significant cytotoxicity against several cancer cell lines. The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, comparable to established chemotherapeutics like Doxorubicin. Flow cytometry analyses indicated that the compound induces apoptosis through activation of caspase pathways, suggesting its potential as an anticancer agent.
Enzyme Interaction Studies
Research has indicated that 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane can modulate the activity of certain enzymes involved in metabolic pathways. For instance, studies revealed that the compound acts as a competitive inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to altered pharmacokinetics for co-administered drugs, necessitating further investigation into its clinical implications.
Q & A
What synthetic strategies are recommended for preparing 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane, and how can purity be optimized?
Methodological Answer:
Synthesis of bis-aryl ethanes typically involves cross-coupling reactions such as Ullmann coupling or Suzuki-Miyaura coupling to link aryl halides with ethane backbones. For fluorinated analogs like 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane, starting materials like 4-fluoro-3-trifluoromethylphenylboronic acid or iodobenzene derivatives are coupled with 1,2-dibromoethane. Key steps include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with ligand optimization to enhance reactivity .
- Purification : Recrystallization from toluene or hexane to remove unreacted aryl halides. High-performance liquid chromatography (HPLC) may resolve steric hindrance-induced byproducts.
- Purity validation : Melting point analysis (e.g., ±2°C deviation from literature) and NMR spectroscopy (e.g., integration of fluorine-coupled proton signals) .
How can researchers confirm the structural integrity of 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane post-synthesis?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹⁹F NMR : Identify coupling patterns between ethane protons and fluorine substituents. For example, splitting in the ethane proton signal (δ ~2.5–3.5 ppm) confirms aryl-ethane bonding .
- X-ray crystallography : Resolve steric effects from bulky trifluoromethyl groups and verify dihedral angles between aryl rings .
- Elemental analysis : Carbon/fluorine content should align with theoretical values (e.g., C: ~40%, F: ~35%).
What methodologies assess the thermal stability and flame-retardant potential of fluorinated bis-aryl ethanes?
Methodological Answer:
Fluorinated bis-aryl ethanes are evaluated using:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature. For example, 1,2-Bis(pentabromophenyl)ethane showed a 30% reduction in mass loss at 300°C .
- Cone Calorimetry : Quantify heat release rate (HRR) and total heat release (THR). Synergistic effects with nanoclay can reduce HRR by 50% .
- Pyrolysis-GC/MS : Identify volatile degradation products (e.g., HF or CF₃ radicals) to infer flame-retardant mechanisms.
How should researchers address contradictory data in thermal degradation studies of fluorinated bis-aryl ethanes?
Methodological Answer:
Contradictions often arise from experimental variables:
- Reproducibility checks : Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) in TGA .
- Atmosphere control : Compare inert (N₂) vs. oxidative (air) conditions to isolate decomposition pathways.
- Computational modeling : Density functional theory (DFT) can predict bond dissociation energies (e.g., C-F vs. C-C cleavage) to validate experimental trends.
What solvent systems are optimal for processing fluorinated bis-aryl ethanes in composite materials?
Methodological Answer:
Fluorinated compounds exhibit low polarity; recommended solvents include:
- Hydrofluoroethers (HFEs) : Low toxicity and high compatibility with trifluoromethyl groups .
- Chlorinated solvents : Dichloromethane or chloroform for recrystallization, though environmental concerns necessitate careful disposal .
- Co-solvent blends : Toluene/DMF (7:3 v/v) to balance solubility and processing temperature.
What safety protocols are critical when handling fluorinated bis-aryl ethanes in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to mitigate inhalation of volatile fluorides .
- Personal protective equipment (PPE) : Fluoropolymer-coated gloves and goggles to prevent dermal contact .
- Waste disposal : Neutralize fluorinated byproducts with calcium hydroxide before incineration .
How can computational tools predict the electronic effects of fluorinated substituents in bis-aryl ethanes?
Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of -CF₃ groups on aryl rings.
- Molecular dynamics (MD) : Simulate packing efficiency in polymer matrices to guide composite design .
- QSAR models : Correlate substituent position (para vs. meta fluorine) with thermal stability for structure-property optimization.
What analytical challenges arise in quantifying trace degradation products of fluorinated bis-aryl ethanes?
Methodological Answer:
- GC/MS with cryogenic trapping : Detect low-abundance fluorinated fragments (e.g., CF₃C₆H₄ radicals) .
- Ion chromatography : Quantify fluoride ions (F⁻) released during hydrolysis, using calibration curves with NaF standards .
- Limitations : Matrix interference in polymer composites may require Soxhlet extraction pre-analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
